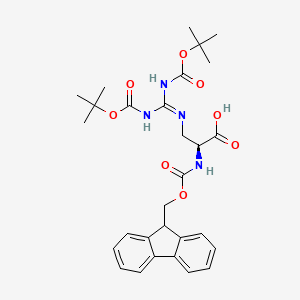

Fmoc-Agp(Boc)2-OH

説明

特性

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Arg(Boc)2-OH

This technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis(tert-butoxycarbonyl)-L-arginine, commonly referred to as Fmoc-Arg(Boc)2-OH. This derivative of L-arginine is a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidinium function provides an orthogonal protection scheme essential for the controlled synthesis of arginine-containing peptides.

Core Structure and Chemical Identity

Fmoc-Arg(Boc)2-OH is characterized by three key structural features: the L-arginine core, the base-labile Fmoc protecting group for the α-amine, and the acid-labile Boc protecting groups for the guanidinium side chain. This arrangement allows for the selective removal of the Fmoc group during each peptide coupling cycle under mild basic conditions, typically with piperidine, while the Boc groups remain intact. The bulky Boc groups on the guanidinium side chain effectively prevent side reactions associated with this highly nucleophilic moiety.[1]

Below is a diagram illustrating the chemical structure of Fmoc-Arg(Boc)2-OH.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Arg(Boc)2-OH is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 143824-77-5[2] |

| Molecular Formula | C₃₁H₄₀N₄O₈[2] |

| Molecular Weight | 596.67 g/mol [2] |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Storage Temperature | -20°C to -15°C[2] |

| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. |

Experimental Protocols

While a detailed, publicly available protocol for the de novo synthesis of Fmoc-Arg(Boc)2-OH could not be located in the conducted search, its application in solid-phase peptide synthesis is well-documented. The following is a representative protocol for the coupling of Fmoc-Arg(Boc)2-OH to a resin-bound peptide.

Protocol: Coupling of Fmoc-Arg(Boc)2-OH in Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating an Fmoc-Arg(Boc)2-OH residue into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).[1]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.[1]

-

Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the bis-Boc protection, longer coupling times may be necessary compared to other protected amino acids.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

4. Washing:

-

Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]

The peptide-resin is now ready for the next deprotection and coupling cycle.

Logical Workflow for Fmoc-SPPS using Fmoc-Arg(Boc)2-OH

The following diagram illustrates the logical workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) incorporating Fmoc-Arg(Boc)2-OH.

Applications and Considerations

Fmoc-Arg(Boc)2-OH is a valuable reagent for the synthesis of peptides where the prevention of side reactions at the guanidinium group is critical. However, researchers should be aware of certain considerations:

-

Steric Hindrance: The two Boc groups are bulky and can slow down coupling reactions. Optimization of coupling reagents and reaction times is often necessary to achieve high yields.

-

δ-Lactam Formation: Like other protected arginine derivatives, Fmoc-Arg(Boc)2-OH can be prone to intramolecular cyclization to form a δ-lactam, which terminates the peptide chain.[1] This side reaction can be minimized by using appropriate activation methods and carefully controlling reaction conditions.

-

Deprotection: The final cleavage of the peptide from the resin and removal of the Boc side-chain protecting groups require strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[1]

References

An In-depth Technical Guide to Fmoc-Arg(Boc)2-OH: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis-Boc-L-arginine (Fmoc-Arg(Boc)2-OH), a key building block in solid-phase peptide synthesis (SPPS). We delve into its core chemical properties, stability profile, and application in synthetic protocols, with a particular focus on mitigating common side reactions.

Core Chemical Properties

Fmoc-Arg(Boc)2-OH is a synthetic amino acid derivative designed for use in peptide synthesis. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the guanidinium side chain is protected by two acid-labile tert-butyloxycarbonyl (Boc) groups.[1][2] This orthogonal protection scheme is fundamental to its application in Fmoc-based SPPS.[3]

| Property | Value | References |

| CAS Number | 143824-77-5 | [4][5] |

| Molecular Formula | C₃₁H₄₀N₄O₈ | [2][5] |

| Molecular Weight | 596.67 g/mol | [5] |

| Appearance | White powder | [2] |

| Optical Rotation | [a]D²⁵ = -3.3 ± 1º (c=1 in DMF) | [2] |

| Storage | Recommended at ≤ -15°C | [2] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | [2][6] |

Stability Profile

The stability of Fmoc-Arg(Boc)2-OH in solution is a critical factor for its effective use in automated peptide synthesizers.

-

Solution Stability : Studies have shown that Fmoc-Arg(Boc)2-OH experiences some degradation over time when dissolved in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP).[7][8] This is in contrast to other derivatives like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH, which are reported to be completely stable in solution.[7][9] The primary degradation product is the mono-protected Fmoc-Arg(Boc)-OH.[8]

-

Timeframe : Despite this degradation, solutions of Fmoc-Arg(Boc)2-OH in DMF or NBP can typically be used for up to one week, making it compatible with most standard synthesis runs.[8][9]

-

Solvent Effects : The degradation is observed to be slightly more pronounced in NBP than in DMF over extended periods.[8][9]

-

Temperature Effects : At an elevated temperature of 45°C and in the presence of the coupling additive OxymaPure, the bis-Boc derivative degrades slightly faster but is still considered compatible with standard coupling reaction times of up to four hours.[9]

| Condition | Solvent | Stability Assessment | Reference |

| Room Temperature | DMF & NBP | Shows some degradation over time, but usable for up to one week. | [8] |

| 45°C (with OxymaPure) | DMF & NBP | Degrades slightly faster but is compatible with standard coupling times. | [9] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Arg(Boc)2-OH is the incorporation of arginine residues into a growing peptide chain during Fmoc-based SPPS.[2][10]

-

α-Amino Fmoc Group : This temporary protecting group is stable under neutral and acidic conditions but is readily cleaved by a base (typically piperidine) to allow for the elongation of the peptide chain.[6]

-

Side-Chain Boc Groups : The two Boc groups serve as semi-permanent protection for the guanidino side chain.[1] They reduce the basicity and nucleophilicity of the side chain, preventing it from causing unwanted reactions during synthesis.[1] These groups are stable to the basic conditions used for Fmoc removal but are cleaved under strong acidic conditions during the final step.[1][6]

Experimental Protocols

This protocol outlines the steps for coupling Fmoc-Arg(Boc)2-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes.[7]

-

Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Drain and repeat once.[11]

-

Washing : Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine and byproducts.[7]

-

Amino Acid Activation : In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt or HATU/HOAt (2-4 equivalents) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7][11]

-

Coupling : Add the activated amino acid solution to the washed resin. Agitate the mixture for 1-2 hours at room temperature. Note that longer reaction times may be necessary due to the steric bulk of the side-chain protection.[5][7][10]

-

Monitoring : Monitor the reaction's completion using a qualitative method like the Kaiser test.[7]

-

Final Wash : Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.[7]

This protocol is for the final step, where the peptide is cleaved from the resin and the side-chain Boc groups are removed.

-

Resin Preparation : Dry the final peptide-resin thoroughly under a vacuum.[1]

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for Boc group removal. A common reagent is anhydrous Hydrogen Fluoride (HF). This step requires specialized, hazardous equipment.[1] Alternatively, strong Trifluoroacetic acid (TFA) cocktails can be used.[6]

-

Scavengers : Add scavengers such as p-cresol, anisole, or p-thiocresol to the cleavage setup to trap the reactive carbocations generated during deprotection.[1]

-

Cleavage Reaction : Place the dried resin in the HF cleavage apparatus. Perform the reaction according to the instrument's specifications, typically for 1-2 hours at 0°C.

-

Peptide Precipitation and Purification : Following cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers and cleaved protecting groups. The peptide can then be purified using standard techniques like reverse-phase HPLC.

Key Side Reaction: δ-Lactam Formation

A significant challenge associated with the use of protected arginine derivatives is the intramolecular cyclization of the activated carboxylic acid with the δ-nitrogen of the side chain. This side reaction forms an inactive δ-lactam, which terminates the peptide chain and reduces the overall yield.[7]

Multiple studies have conclusively shown that Fmoc-Arg(Boc)2-OH has a higher propensity for δ-lactam formation compared to other common derivatives like Fmoc-Arg(Pbf)-OH.[7][12]

-

Quantitative Impact : In one comparative study, Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics of δ-lactam formation, reaching 60% conversion to the lactam. This side reaction resulted in a low coupling efficiency of only 28%.[9][13]

-

Coupling Method Influence : The choice of activation method can influence the rate of this side reaction. The mixed anhydride coupling procedure, in particular, has been shown to induce more δ-lactam formation.[12]

Conclusion

Fmoc-Arg(Boc)2-OH is a valuable reagent for peptide synthesis, particularly within Boc-chemistry SPPS frameworks where strong acid is used for final cleavage.[7] Its bulky side-chain protection effectively prevents guanidinium-related side reactions during chain elongation.[1] However, users must be aware of its limited solution stability and, most critically, its high propensity to form δ-lactam, which can significantly impact coupling efficiency.[7][8][13] Careful selection of coupling reagents and optimization of reaction times are essential to minimize this side reaction and achieve successful synthesis of arginine-containing peptides.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. FMOC-ARG(BOC)2-OH | 143824-77-5 [chemicalbook.com]

- 5. Fmoc-Arg(Boc) 2 -OH Novabiochem 143824-77-5 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives [pubmed.ncbi.nlm.nih.gov]

- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Fmoc-L-Arg(Boc)2-OH (CAS 143824-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Arg(Boc)2-OH, with the CAS number 143824-77-5, is a chemically protected derivative of the amino acid L-arginine.[1][2] Its full chemical name is N-α-fluorenylmethyloxycarbonyl-N',N''-di-tert-butyloxycarbonyl-L-arginine. This compound is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and two tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain allows for its controlled incorporation into a growing peptide chain.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 143824-77-5 | [1][2] |

| Molecular Formula | C31H40N4O8 | [1][4] |

| Molecular Weight | 596.68 g/mol | [1] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | ≥91.0% (HPLC), ≥90.0% (acidimetric), ≥95% (TLC) | |

| Storage Temperature | -15°C to 25°C | [5] |

| Solubility | Soluble in DMF (Sparingly), DMSO (Slightly), Methanol (Slightly) |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Arg(Boc)2-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis.[1] The Fmoc protecting group is base-labile and is removed at each cycle of amino acid addition, while the acid-labile Boc groups on the arginine side chain remain intact until the final cleavage of the peptide from the solid support. This orthogonal protection scheme is fundamental to modern peptide synthesis.[3]

Key Considerations for Use

Coupling: The incorporation of Fmoc-L-Arg(Boc)2-OH into a peptide chain can be achieved using standard coupling reagents such as PyBOP® or TBTU.[1] However, due to the steric bulk of the di-Boc protected side chain, longer reaction times or double coupling may be necessary to ensure efficient amide bond formation.[6]

Side Reactions: δ-Lactam Formation

A significant side reaction associated with the activation of arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam.[3][7] This occurs when the activated carboxylic acid reacts with the side-chain guanidinium group, terminating the peptide chain and reducing the overall yield.[3] Studies have shown that Fmoc-L-Arg(Boc)2-OH has a notable propensity for δ-lactam formation compared to other protected arginine derivatives like Fmoc-Arg(Pbf)-OH.[3] One study reported that Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics of δ-lactam formation (60%), leading to a low coupling efficiency of 28%.[8] The mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation.[9]

Stability in Solution

Solutions of Fmoc-L-Arg(Boc)2-OH in solvents like DMF and NBP have been observed to degrade slowly over time, primarily to the mono-protected form.[8] While stable enough for use in automated peptide synthesizers where solutions are prepared at the time of coupling, prolonged storage in solution is not recommended.[8]

Experimental Protocols

The following is a generalized protocol for the incorporation of Fmoc-L-Arg(Boc)2-OH into a peptide sequence during Fmoc-based solid-phase peptide synthesis.

Materials

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-L-Arg(Boc)2-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water - 95:2.5:2.5)

-

Cold diethyl ether

Protocol for a Single Coupling Cycle

-

Resin Swelling: The peptide-resin is swelled in DMF for approximately 30-60 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a brief treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.[11]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.[10]

-

Activation and Coupling:

-

In a separate vessel, Fmoc-L-Arg(Boc)2-OH (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF.[3]

-

A coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) are added to the amino acid solution to pre-activate it for a short period (1-2 minutes).[3]

-

The activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours.[3] Due to the steric hindrance of Fmoc-L-Arg(Boc)2-OH, a longer coupling time or a second coupling step may be required.[6]

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test indicates that all primary amines have reacted.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[6]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the two Boc groups on the arginine) are removed simultaneously. This is achieved by treating the peptide-resin with a strong acid cleavage cocktail, commonly a mixture of TFA with scavengers like triisopropylsilane (TIS) and water.[6][8] The crude peptide is then precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.[6]

Visualized Experimental Workflow

The following diagram illustrates a single cycle of Fmoc-L-Arg(Boc)2-OH incorporation in solid-phase peptide synthesis.

A single cycle of Fmoc-SPPS for arginine incorporation.

Conclusion

Fmoc-L-Arg(Boc)2-OH is a vital reagent for the synthesis of arginine-containing peptides via the Fmoc-SPPS strategy. While its use is straightforward, researchers must be cognizant of potential challenges, particularly the increased propensity for δ-lactam formation, which can impact coupling efficiency and overall yield. Careful selection of coupling conditions and reaction monitoring are crucial for the successful incorporation of this sterically hindered amino acid derivative. The information provided in this technical guide serves as a comprehensive resource for professionals in peptide chemistry and drug development to effectively utilize Fmoc-L-Arg(Boc)2-OH in their synthetic endeavors.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

- 11. bio-protocol.org [bio-protocol.org]

The Dual Nature of the Boc Group in Arginine Protection: A Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of arginine presents a persistent challenge. Its guanidinium side chain, characterized by high basicity (pKa ≈ 12.5) and nucleophilicity, necessitates a robust protection strategy to prevent undesirable side reactions and ensure the fidelity of the final peptide.[1] Among the various strategies employed in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the use of Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)2-OH) offers a seemingly straightforward approach by utilizing the same protecting group for both the α-amino and the side-chain functions. This guide provides an in-depth technical analysis of the role of Boc protecting groups on the arginine side chain, detailing its advantages, inherent challenges, and the experimental protocols for its successful implementation.

The Dichotomous Roles of the Three Boc Groups

In Boc-Arg(Boc)2-OH, the three Boc groups serve distinct functions, categorized by their lability under acidic conditions.

-

The α-Amino Boc Group (Temporary Protection): The Boc group attached to the α-amino function serves as a temporary protecting group. It is stable under the neutral or basic conditions required for peptide bond formation but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA), in a stepwise manner during SPPS.[1] This differential lability is the cornerstone of the Boc/Bzl (benzyl) protection strategy, allowing for the sequential elongation of the peptide chain.[2]

-

The Side-Chain Boc Groups (Semi-Permanent Protection): The two Boc groups on the guanidino side chain act as semi-permanent protection. Their primary roles are to:

-

Reduce Basicity and Nucleophilicity: The electron-withdrawing nature of the Boc groups significantly suppresses the inherent basicity and nucleophilicity of the guanidino moiety, thereby preventing it from participating in unwanted side reactions during coupling.[3]

-

Enhance Solubility: The lipophilic character of the bulky Boc groups can improve the solubility of the protected arginine derivative in the organic solvents commonly used in SPPS.[3]

-

These side-chain Boc groups are designed to be stable during the repetitive TFA treatments used to remove the α-Boc group and are typically removed simultaneously with the final cleavage of the peptide from the resin under strong acidic conditions.[4]

Quantitative Data and Comparative Analysis

While direct, extensive quantitative comparisons of Boc-Arg(Boc)2-OH with other Boc-compatible arginine derivatives are not abundant in the literature, a comparative analysis can be constructed from available data and known chemical principles. The primary trade-off lies between the mild deprotection conditions of the di-Boc strategy and its significant propensity for a critical side reaction: δ-lactam formation.

Table 1: Comparative Performance of Arginine Protecting Groups in Boc-SPPS

| Parameter | Boc-Arg(Boc)2-OH | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH |

| Side-Chain Protection | Two tert-butoxycarbonyl (Boc) groups | One tosyl (Tos) group | One nitro (NO2) group |

| Primary Side Reaction | High propensity for δ-lactam formation | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group[5] | Ornithine formation[5] |

| Coupling Efficiency | Can be significantly lower due to δ-lactam formation. An analogous Fmoc derivative showed only 28% coupling efficiency.[6] | Generally high | Generally high |

| Deprotection Conditions | Mild acidolysis (e.g., TFA), often simultaneous with final cleavage.[4][7] | Harsh acidolysis (e.g., anhydrous HF) | Harsh acidolysis (e.g., anhydrous HF), reducible with SnCl2.[5][7] |

| Handling Safety | Standard laboratory procedures | Requires specialized equipment and stringent safety protocols for handling HF. | Requires specialized equipment for HF handling. |

Table 2: Stability of Protected Arginine Derivatives

| Derivative | Stability in Solution (DMF/NBP) | Comments |

| Fmoc-Arg(Boc)2-OH | Degrades over time to the mono-protected form.[4][6] | While this data is for the Fmoc derivative, it suggests that prolonged storage of activated Boc-Arg(Boc)2-OH in solution should be avoided. |

| Fmoc-Arg(Pbf)-OH | Stable[6] | Pbf is a common protecting group in Fmoc-SPPS. |

| Fmoc-Arg(NO2)-OH | Stable[6] |

The Critical Side Reaction: δ-Lactam Formation

A major drawback of using Boc-Arg(Boc)2-OH is its high susceptibility to intramolecular cyclization upon activation of the carboxylic acid. This reaction forms a stable six-membered δ-lactam, rendering the amino acid derivative incapable of coupling to the growing peptide chain.[8] This leads to the formation of deletion sequences (des-Arg peptides) and significantly reduces the overall yield and purity of the target peptide.[9] Studies on the analogous Fmoc-Arg(Boc)2-OH have shown it to have the fastest kinetics of δ-lactam formation, with up to 60% conversion to the lactam.[6]

Caption: Competing reaction pathways for activated Boc-Arg(Boc)₂-OH.

Experimental Protocols

Successful incorporation of Boc-Arg(Boc)2-OH requires meticulous adherence to protocols designed to minimize side reactions and maximize coupling efficiency.

Protocol 1: General Cycle for Boc-SPPS Incorporating Boc-Arg(Boc)2-OH

This protocol outlines a single cycle of amino acid addition in manual Boc-SPPS.[1]

1. Resin Swelling:

- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

- Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.

- Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

- Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

- Wash the resin with DCM (3x).

4. Amino Acid Coupling (incorporating Boc-Arg(Boc)2-OH):

- In-situ Activation: In a separate vessel, dissolve Boc-Arg(Boc)2-OH (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF).

- Add the activation mixture to the resin immediately.

- Allow the coupling reaction to proceed for 1-2 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.

- Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

5. Washing:

- Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

// Nodes

Start [

label="Start Cycle:\nResin-Bound Peptide (N-Boc)",

fillcolor="#F1F3F4",

fontcolor="#202124"

];

Deprotection [

label="1. Nα-Boc Deprotection\n(50% TFA in DCM)",

fillcolor="#4285F4",

fontcolor="#FFFFFF"

];

Neutralization [

label="2. Neutralization\n(DIEA in DCM)",

fillcolor="#FBBC05",

fontcolor="#202124"

];

Coupling [

label="3. Amino Acid Coupling\n(Boc-AA-OH, Activator, DIEA)",

fillcolor="#34A853",

fontcolor="#FFFFFF"

];

Washing [

label="4. Washing\n(DMF, DCM)",

fillcolor="#5F6368",

fontcolor="#FFFFFF"

];

End [

label="End Cycle:\nResin-Bound Peptide+1 (N-Boc)",

fillcolor="#F1F3F4",

fontcolor="#202124"

];

// Edges

Start -> Deprotection;

Deprotection -> Neutralization;

Neutralization -> Coupling;

Coupling -> Washing;

Washing -> End;

End -> Deprotection [style=dashed, label=" Next Cycle"];

}

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.[1][10]

1. Resin Preparation:

- After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail for TFA-labile protecting groups is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5). TIS acts as a scavenger to trap reactive carbocations generated during cleavage.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

- Stir the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

- Dry the crude peptide under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

// Nodes

Start [

label="Start: Dried Peptide-Resin",

fillcolor="#F1F3F4",

fontcolor="#202124"

];

Cleavage [

label="1. Cleavage Cocktail Addition\n(e.g., TFA/TIS/H2O)",

fillcolor="#EA4335",

fontcolor="#FFFFFF"

];

Reaction [

label="2. Stir at Room Temperature\n(2-4 hours)",

fillcolor="#FBBC05",

fontcolor="#202124"

];

Filtration [

label="3. Filter Resin",

fillcolor="#4285F4",

fontcolor="#FFFFFF"

];

Precipitation [

label="4. Precipitate with Cold Ether",

fillcolor="#34A853",

fontcolor="#FFFFFF"

];

Purification [

label="5. Isolate and Purify Crude Peptide\n(Centrifugation, Washing, RP-HPLC)",

fillcolor="#5F6368",

fontcolor="#FFFFFF"

];

End [

label="End: Purified Peptide",

fillcolor="#F1F3F4",

fontcolor="#202124"

];

// Edges

Start -> Cleavage;

Cleavage -> Reaction;

Reaction -> Filtration;

Filtration -> Precipitation;

Precipitation -> Purification;

Purification -> End;

}

Caption: Final cleavage and deprotection workflow.

Conclusion

The use of Boc protecting groups on the arginine side chain in the form of Boc-Arg(Boc)2-OH presents a mixed proposition. The primary advantage lies in the use of a single type of acid-labile protecting group for both the α-amino and side-chain functions, simplifying the final deprotection step. However, this is significantly offset by the high propensity for δ-lactam formation, which can severely compromise coupling efficiency and overall yield.

For routine peptide synthesis, more robust and reliable alternatives such as Boc-Arg(Tos)-OH, despite the requirement for harsh HF cleavage, are often preferred. The choice to use Boc-Arg(Boc)2-OH should be made with a clear understanding of its limitations and requires careful optimization of coupling conditions, such as minimizing pre-activation times and potentially using more potent coupling reagents, to mitigate the risk of side reactions. A thorough analysis of the target peptide sequence and the available synthetic methodologies is crucial for making an informed decision on the most appropriate arginine protection strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csbio.com [csbio.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Properties of Fmoc-Arg(Boc)2-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on N-α-Fmoc-N-ω,N-ω'-bis-t-butoxycarbonyl-L-arginine, commonly known as Fmoc-Arg(Boc)2-OH. This derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing arginine into peptide sequences. The bulky tert-butyloxycarbonyl (Boc) groups on the guanidino side chain prevent undesirable side reactions during peptide coupling.

Physicochemical Properties

The fundamental molecular properties of Fmoc-Arg(Boc)2-OH are summarized below. These values are calculated based on the elemental composition and isotopic masses of the molecule.

| Property | Value |

| Molecular Formula | C₃₁H₄₀N₄O₈[1][2] |

| Molecular Weight | 596.67 g/mol [1] |

| CAS Number | 143824-77-5[1][2][3][4] |

Methodology for Property Determination

The molecular formula and weight of a compound like Fmoc-Arg(Boc)2-OH are not determined through experimentation in a conventional sense but are calculated based on its defined chemical structure.

1. Molecular Formula Determination: The formula is established by counting the number of atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) present in one molecule of the compound as deduced from its known structure.

2. Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The calculation uses the standard atomic weights of the constituent elements:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Nitrogen (N): ~14.007 u

-

Oxygen (O): ~15.999 u

This computational method provides a precise theoretical value for the monoisotopic mass and an average value for the molecular weight, which are standard in chemical data sheets.

Logical Structure of the Molecule

The following diagram illustrates the primary functional components that constitute the Fmoc-Arg(Boc)2-OH molecule.

Caption: Logical breakdown of Fmoc-Arg(Boc)2-OH into its core components.

References

A Technical Guide to the Solubility of Fmoc-Arg(Boc)2-OH in DMF and Other Solvents

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-N-ω,N-ω'-bis-tert-butoxycarbonyl-L-arginine, commonly abbreviated as Fmoc-Arg(Boc)2-OH. The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, reaction kinetics, and the purity of the final peptide product. This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering quantitative data, detailed experimental protocols, and logical workflows to ensure the effective use of this essential reagent.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily determined by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the physicochemical properties of the amino acid side chain and its protecting groups.[1] The Fmoc group generally confers good solubility in common polar aprotic organic solvents used in SPPS.[1][]

In the case of Fmoc-Arg(Boc)2-OH, the two tert-butoxycarbonyl (Boc) groups on the guanidino side chain play a significant role. These bulky and lipophilic groups enhance the solubility of the arginine derivative in organic solvents by masking the polar guanidinium function.[3] This increased solubility is advantageous for achieving the high concentrations typically required for efficient coupling reactions in SPPS.

Solubility Data for Fmoc-Arg(Boc)2-OH

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Arg(Boc)2-OH in N,N-Dimethylformamide (DMF) and other relevant organic solvents. DMF is the most common and preferred solvent for Fmoc-SPPS, and Fmoc-Arg(Boc)2-OH exhibits excellent solubility in it.

| Solvent | Solvent Type | Concentration | Observation / Classification |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~0.5 M (1 mmole in 2 mL) | Clearly Soluble [4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.2 M | Soluble (Used for stability studies)[5] |

| N-Butylpyrrolidone (NBP) | Polar Aprotic | 0.2 M | Soluble (Used for stability studies)[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Generally a good co-solvent for difficult sequences[6] |

Note: While highly soluble, solutions of Fmoc-Arg(Boc)2-OH in DMF and NBP have been observed to degrade slowly over time, primarily yielding the mono-protected derivative.[5] It is recommended that solutions be used within a week or prepared fresh at the time of coupling for optimal results.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

For applications requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]

Objective: To determine the equilibrium solubility of Fmoc-Arg(Boc)2-OH in a given organic solvent at a specified temperature.

Materials:

-

High-purity Fmoc-Arg(Boc)2-OH

-

Anhydrous, high-purity organic solvent (e.g., DMF)

-

Sealed glass vials

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of Fmoc-Arg(Boc)2-OH of known concentrations in the chosen solvent. These will be used to generate an HPLC calibration curve.

-

Sample Preparation: Add an excess amount of solid Fmoc-Arg(Boc)2-OH to a vial containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials securely and place them on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For complete separation, centrifuge the vials at a moderate speed.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.2 µm syringe filter into a clean vial to remove any remaining microscopic particles. Accurately dilute the filtered, saturated solution to a concentration that falls within the range of the prepared calibration curve.

-

HPLC Analysis: Analyze the diluted sample by HPLC. The concentration of Fmoc-Arg(Boc)2-OH in the saturated solution is determined by comparing the peak area to the calibration curve.

-

Calculation: Calculate the final solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Workflow and Process Visualization

A systematic approach is crucial when preparing amino acid solutions for SPPS to ensure complete dissolution and avoid potential issues during automated synthesis. The following diagram illustrates a recommended workflow for handling Fmoc-Arg(Boc)2-OH.

Caption: Logical workflow for dissolving Fmoc-Arg(Boc)2-OH for SPPS applications.

References

The Strategic Application of Fmoc-L-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-based peptide development. The selection of an appropriately protected arginine derivative is critical for the success of Solid-Phase Peptide Synthesis (SPPS), directly impacting yield, purity, and the potential for side reactions. This technical guide provides an in-depth analysis of Fmoc-L-Arg(Boc)2-OH, a key building block in Fmoc-based SPPS, offering a comprehensive overview of its features, experimental protocols, and strategic advantages.

Core Features and Physicochemical Properties

Fmoc-L-Arg(Boc)2-OH is a derivative of L-arginine where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidinium group is protected by two acid-labile tert-butoxycarbonyl (Boc) groups.[1] This orthogonal protection scheme is fundamental to its utility in Fmoc SPPS, allowing for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) while the side-chain protection remains intact until the final acid-mediated cleavage from the resin.[2]

| Property | Value |

| Molecular Formula | C31H40N4O8 |

| Molecular Weight | 596.67 g/mol |

| Appearance | White powder[3] |

| Purity (HPLC) | ≥91.0% to ≥93%[3] |

| Storage Conditions | ≤ -15 °C[3] |

Advantages in SPPS

The primary advantage of employing Fmoc-L-Arg(Boc)2-OH lies in the nature of its side-chain protecting groups. Unlike sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Boc groups on the guanidinium side chain do not release by-products that can lead to the sulfonation of sensitive residues like tryptophan and tyrosine during final cleavage.[4] This minimizes the formation of difficult-to-remove impurities, simplifying the purification process and enhancing the purity of the final peptide.

Key Challenge: δ-Lactam Formation

A significant side reaction associated with the activation of arginine derivatives, including Fmoc-L-Arg(Boc)2-OH, is the intramolecular cyclization to form an inactive δ-lactam.[1][5] This occurs when the activated carboxylic acid of the arginine derivative reacts with a nitrogen atom of its own guanidinium side chain, leading to chain termination and a lower yield of the desired peptide.[5] Studies have indicated that Fmoc-Arg(Boc)2-OH has a notable propensity for δ-lactam formation.[6]

| Arginine Derivative | Propensity for δ-Lactam Formation | Coupling Efficiency |

| Fmoc-Arg(Boc)2-OH | High (60% formation)[6] | Low (28%)[6] |

| Fmoc-Arg(Pbf)-OH | Lower than (Boc)2 | >99% (after 120 min)[6] |

| Fmoc-Arg(NO2)-OH | Much lower | High |

Experimental Protocols

Coupling of Fmoc-L-Arg(Boc)2-OH

Due to the steric bulk of the di-Boc protected side chain and the risk of δ-lactam formation, specific considerations are necessary for efficient coupling.

Reagents:

-

Fmoc-L-Arg(Boc)2-OH

-

Resin with free N-terminal amine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[7]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-L-Arg(Boc)2-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. Due to the bulkiness of the side-chain protection, longer reaction times may be necessary.[7]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Optional Double Coupling: To ensure complete incorporation and mitigate the effects of δ-lactam formation, a second coupling can be performed by repeating steps 3-5.[5]

Side-Chain Deprotection and Cleavage

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups.

Reagents:

-

Peptidyl-resin

-

Cleavage Cocktail: A common and effective non-malodorous cocktail is TFA/TIS/H2O (95:2.5:2.5).[6]

-

Trifluoroacetic acid (TFA): Strong acid for cleavage.

-

Triisopropylsilane (TIS): Scavenger to quench reactive cationic species.

-

Water: Scavenger.

-

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 1-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide under vacuum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the utilization of Fmoc-L-Arg(Boc)2-OH in SPPS.

Caption: SPPS workflow using Fmoc-L-Arg(Boc)2-OH.

Caption: Side-chain deprotection and cleavage pathway.

Conclusion

Fmoc-L-Arg(Boc)2-OH is a valuable reagent for the synthesis of arginine-containing peptides, particularly when avoiding side reactions on sensitive residues like tryptophan and tyrosine is a priority. While its use necessitates careful consideration of coupling conditions to mitigate the risk of δ-lactam formation, the resulting cleaner crude product can significantly streamline downstream purification efforts. By understanding the unique characteristics of this building block and implementing optimized protocols, researchers can effectively incorporate it into their SPPS workflows to achieve high-purity peptides for a range of applications in research and drug development.

References

The Cornerstone of Complex Peptides: An In-depth Technical Guide to Arginine Derivatives in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Arginine, with its unique guanidinium side chain, is a pivotal amino acid in the tapestry of peptide chemistry. Its positive charge at physiological pH and its capacity for hydrogen bonding are fundamental to the structure, function, and therapeutic potential of a vast array of peptides. However, the very reactivity that makes arginine indispensable also presents significant challenges in chemical peptide synthesis. This technical guide provides a comprehensive overview of arginine derivatives, their synthesis, and their critical role in the development of novel peptide-based therapeutics and research tools. We delve into the nuances of protecting group strategies, offer detailed experimental protocols, and present quantitative data to inform the selection of the most appropriate arginine derivatives for specific applications.

The Guanidinium Group: A Double-Edged Sword in Peptide Synthesis

The guanidinium group of arginine is highly basic (pKa ≈ 12.5), making it susceptible to a range of undesirable side reactions during peptide synthesis.[1] Protecting this functional group is therefore a critical step to prevent these issues and ensure the integrity of the final peptide product. The choice of protecting group is a crucial decision that influences not only the efficiency of the synthesis but also the purity and yield of the target peptide.

A significant side reaction during the coupling of arginine is the formation of δ-lactam, which can lead to the termination of the peptide chain.[2] The selection of an appropriate protecting group can mitigate this issue. Furthermore, the stability of the protecting group to the repeated cycles of Nα-deprotection and coupling, as well as the conditions required for its final removal, are paramount considerations.

A Comparative Analysis of Arginine Protecting Groups

The selection of a suitable protecting group for the arginine side chain is dependent on the overall synthetic strategy, with different considerations for Boc/Bzl and Fmoc/tBu chemistries. Below is a summary of commonly used protecting groups and their key characteristics.

| Protecting Group | Abbreviation | Typical Synthesis Strategy | Relative Acid Lability | Typical Cleavage Conditions | Advantages | Disadvantages |

| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Fmoc | High | 1.5 - 3 hours in TFA-based cocktail | High acid lability allows for milder and shorter cleavage times, reducing side reactions. Less prone to reattachment to tryptophan residues.[3] | Can be sterically hindering in some coupling reactions.[4] |

| Pentamethylchroman-sulfonyl | Pmc | Fmoc | Moderate | 2 - 6 hours in TFA-based cocktail | Effective protection. | Requires longer cleavage times and harsher acidic conditions compared to Pbf, which can lead to more side products.[3] |

| Tosyl | Tos | Boc/Fmoc | Low | HF or prolonged treatment with strong acids (TFMSA) | Very stable, providing robust protection. | Requires harsh cleavage conditions that are often incompatible with sensitive peptides and modern Fmoc-based strategies.[5][6] |

| tert-Butoxycarbonyl | Boc | Fmoc (for side chain) | High | TFA-based cocktail | Easily removed under standard Fmoc cleavage conditions. | Can be unstable during prolonged synthesis, leading to premature deprotection. Prone to δ-lactam formation.[2] |

| Nitro | NO₂ | Boc/Fmoc | Very Low (requires reduction) | Catalytic hydrogenation or reduction with reagents like SnCl₂ | Prevents δ-lactam formation. Stable in solution for long periods.[2] | Removal requires specific, non-acidolytic conditions which can be harsh on the peptide.[5] |

Note: TFA refers to trifluoroacetic acid. Cleavage cocktails typically contain scavengers to prevent side reactions.

Experimental Protocols: From Synthesis to Analysis

This section provides detailed methodologies for key experiments involving arginine derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Rich Peptide

This protocol outlines the synthesis of an arginine-rich peptide using Fmoc/tBu chemistry with Pbf as the arginine protecting group.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Arg(Pbf)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for a further 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Protocol 2: On-Resin N-Methylation of an Arginine Residue

This protocol describes a method for the N-methylation of a backbone amide bond on a solid support.

Materials:

-

Peptide-resin

-

o-NBS-Cl (o-nitrobenzenesulfonyl chloride)

-

2,4,6-collidine

-

Proton sponge

-

Methyl p-nitrobenzenesulfonate (Me-PNB)

-

N,N-Dimethylethanolamine (DMEA)

-

β-mercaptoethanol (β-ME)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

DMF

Procedure:

-

Sulfonamide Formation: Treat the deprotected N-terminal amine of the peptide-resin with o-NBS-Cl, 2,4,6-collidine, and proton sponge in DMF.

-

Methylation: Treat the resulting sulfonamide with Me-PNB and DMEA in DMF.

-

Sulfonamide Cleavage: Treat the resin with a solution of β-ME and DBU in DMF to remove the o-NBS group.

-

Wash: Wash the resin thoroughly with DMF.

Protocol 3: Analysis of Arginine-Containing Peptides by RP-HPLC-MS

Instrumentation:

-

Reverse-phase HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-Q-TOF)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

-

Chromatographic Separation: Inject the sample onto the C18 column and elute with a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Mass Spectrometric Detection: Analyze the eluent by mass spectrometry to identify the molecular weight of the peptide and any impurities. The fragmentation pattern (MS/MS) can be used to confirm the peptide sequence.

Visualizing Workflows and Relationships in Peptide Chemistry

Diagrams generated using Graphviz provide a clear visual representation of complex processes and logical connections in peptide chemistry.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Decision tree for selecting an arginine protecting group.

The Impact of Arginine Derivatives on Peptide Function and Therapeutic Applications

The incorporation of arginine and its derivatives is not merely a synthetic convenience; it is a powerful strategy to modulate the biological activity and pharmacokinetic properties of peptides.

Cell-Penetrating Peptides (CPPs)

Arginine-rich sequences are the hallmark of many cell-penetrating peptides, which can traverse cellular membranes and deliver a variety of cargo molecules into the cell's interior. The guanidinium group is crucial for the initial interaction with the negatively charged cell surface, triggering endocytic uptake or direct translocation.[7] Modifications such as Nα-methylation of arginine have been shown to enhance the cell-penetrating ability of these peptides, likely by increasing their lipophilicity and altering their conformational properties.[8]

Enzyme Inhibitors

The structural features of arginine make it an excellent scaffold for the design of enzyme inhibitors. For instance, derivatives of arginine are used to create inhibitors of arginase, an enzyme implicated in various diseases, including cancer and cardiovascular conditions.[9][10] The synthesis of these inhibitors often involves modifying the arginine backbone or side chain to achieve high affinity and selectivity for the target enzyme's active site.

Modulation of Signaling Pathways

Peptides containing arginine derivatives can be designed to interact with specific proteins and modulate intracellular signaling pathways. For example, arginase activity has been linked to the p38 MAPK signaling pathway, which is involved in cellular stress responses.[11] Arginine-based inhibitors could therefore be used as tools to dissect these pathways or as potential therapeutics to correct dysregulated signaling in disease.

Caption: Simplified signaling pathway showing the role of p38 MAPK in arginase activation.

Conclusion: The Future of Arginine Derivatives in Peptide Science

The strategic use of arginine derivatives is a cornerstone of modern peptide chemistry. From enabling the synthesis of complex, previously inaccessible peptides to fine-tuning their biological activity and therapeutic potential, these modified amino acids are indispensable tools for researchers and drug developers. As our understanding of the intricate roles of peptides in biology deepens, the demand for novel arginine derivatives with tailored properties will undoubtedly continue to grow, paving the way for the next generation of peptide-based diagnostics and therapeutics. The careful selection of protecting groups, guided by quantitative data and robust protocols, will remain a critical factor in the successful translation of these promising molecules from the laboratory to the clinic.

References

- 1. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nα -Methylation of arginine: Implications for cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p38 Mitogen-Activated Protein Kinase (MAPK) Increases Arginase Activity and Contributes to Endothelial Dysfunction in Corpora Cavernosa from Angiotensin-II Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-Arg(Boc)2-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-purity, high-yield synthesis of target peptides. For the incorporation of arginine, a critical amino acid in many biologically active peptides, the choice of side-chain protection significantly influences the outcome of the synthesis. This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nω,Nω'-bis(tert-butyloxycarbonyl)-L-arginine (Fmoc-Arg(Boc)2-OH), a derivative designed for Fmoc-based SPPS.

This guide will delve into the chemical properties, applications, and experimental considerations associated with Fmoc-Arg(Boc)2-OH, offering a valuable resource for both beginners and experienced peptide chemists. We will explore its advantages and limitations, provide detailed experimental protocols, and present quantitative data to aid in the strategic planning of peptide synthesis projects.

Core Concepts: The Chemistry of Fmoc-Arg(Boc)2-OH

Fmoc-Arg(Boc)2-OH is an L-arginine derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain is protected by two acid-labile tert-butyloxycarbonyl (Boc) groups. This orthogonal protection scheme is central to its application in Fmoc-SPPS, where the Fmoc group is selectively removed at each cycle of amino acid addition using a mild base (typically piperidine in DMF), while the Boc groups on the arginine side chain remain intact.[1][2] These side-chain protecting groups are then removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][3]

The primary advantage of the bis-Boc protection on the guanidinium group is the avoidance of by-products that can arise from sulfur-containing protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[4] Deprotection of Arg(Pbf) or Arg(Pmc) can release reactive cationic species that may lead to the sulfonation of sensitive residues like tryptophan.[4] The use of Fmoc-Arg(Boc)2-OH circumvents this issue, offering a cleaner deprotection profile for peptides containing such sensitive amino acids.

However, the bulky nature of the two Boc groups can introduce steric hindrance, which may necessitate longer coupling times or the use of more potent activation reagents to ensure complete incorporation.[4] Furthermore, a significant side reaction associated with the activation of Fmoc-Arg(Boc)2-OH is the formation of an inactive δ-lactam, which can truncate the peptide chain and reduce the overall yield.[1][5]

Data Presentation: A Comparative Overview

To facilitate an informed decision-making process, the following tables summarize key quantitative and qualitative data regarding Fmoc-Arg(Boc)2-OH in comparison to other commonly used protected arginine derivatives.

Table 1: Comparison of Properties of Different Fmoc-Arginine Derivatives

| Property | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH |

| Side-Chain Protecting Group | Two tert-butyloxycarbonyl (Boc) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Nitro (NO2) |

| Side-Chain Deprotection Condition | Moderately strong acid (e.g., TFA)[1] | Moderately strong acid (e.g., TFA)[1] | Strong acid (e.g., HF) or reduction (e.g., SnCl2)[6] |

| Propensity for δ-Lactam Formation | High[1][5][7] | Moderate[6] | Low[6] |

| Coupling Efficiency | Generally good, but can be slow due to steric hindrance[4] | Generally good, but can be affected by steric hindrance[1] | Good |

| Stability in Solution (DMF/NBP) | Shows some degradation over time[1][6] | Stable[1][6] | Stable[6] |

| Potential Side Reactions during Deprotection | Minimal side-chain mediated by-products[4] | Can cause sulfonation of Trp residues[4] | Can lead to ornithine formation[6] |

Table 2: Stability and Side Reaction Kinetics of Fmoc-Arginine Derivatives

| Derivative | Stability in DMF/NBP (at room temperature) | δ-Lactam Formation (after 120 min coupling) | Coupling Efficiency (after 120 min) |

| Fmoc-Arg(Boc)2-OH | Degrades slowly over a week[6] | ~60%[6] | ~28% (with DIC/Oxyma)[6] |

| Fmoc-Arg(Pbf)-OH | Stable[6] | ~12% (after 30 min)[6] | >99% (with DIC/Oxyma)[6] |

| Fmoc-Arg(NO2)-OH | Stable[6] | Low tendency[6] | >99% (with DIC/Oxyma)[6] |

Experimental Protocols

The successful incorporation of Fmoc-Arg(Boc)2-OH into a peptide sequence requires careful optimization of the coupling and deprotection steps. Below are detailed methodologies for key experiments.

Protocol 1: Coupling of Fmoc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis

This protocol outlines a general procedure for the manual coupling of Fmoc-Arg(Boc)2-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation:

-

Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add a suitable activating agent such as HBTU/HOBt (2-4 equivalents) or HATU (2-4 equivalents) to the amino acid solution.

-

Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the mixture.

-

Allow the pre-activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction mixture at room temperature. Due to the bulkiness of the bis-Boc protection, longer coupling times of 2-4 hours, or even overnight, may be necessary.[4]

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test or the TNBS test. A negative test indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

-

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Arg(Boc)2

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain Boc protecting groups.

-

Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.

-

Dry the peptide-resin under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A common and effective cocktail for peptides without other sensitive residues is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap reactive carbocations generated during the deprotection.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

-

Dry the crude peptide under vacuum.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow of Fmoc solid-phase peptide synthesis incorporating Fmoc-Arg(Boc)2-OH.

Caption: Simplified mechanism of δ-lactam formation from activated Fmoc-Arg(Boc)2-OH.

Conclusion

Fmoc-Arg(Boc)2-OH presents a valuable, albeit challenging, option for the incorporation of arginine in Fmoc-SPPS. Its key advantage lies in the clean, non-sulfur-based deprotection of the side chain, which is particularly beneficial for the synthesis of peptides containing sensitive residues like tryptophan. However, researchers must be cognizant of the potential for slower coupling kinetics due to steric hindrance and the significant side reaction of δ-lactam formation.

By carefully selecting coupling reagents, optimizing reaction times, and employing appropriate monitoring techniques as outlined in this guide, the challenges associated with Fmoc-Arg(Boc)2-OH can be effectively managed. A thorough understanding of its chemical properties and a data-driven approach to synthesis strategy will enable scientists to successfully utilize this important building block in the creation of complex and biologically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Arg(Boc)2-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. The selection of the appropriate protected arginine derivative is paramount to ensure high coupling efficiency and minimize side reactions. Fmoc-Arg(Boc)2-OH is one such derivative, offering an alternative to the more commonly used Pbf and Pmc protected arginines. However, its use presents unique challenges, primarily the high propensity for δ-lactam formation, which can significantly impact the overall yield of the desired peptide. These application notes provide a detailed protocol for the coupling of Fmoc-Arg(Boc)2-OH and a summary of its performance characteristics to aid researchers in making informed decisions for their peptide synthesis strategies.

Performance and Challenges

The coupling of Fmoc-Arg(Boc)2-OH is characterized by a significant side reaction: the intramolecular cyclization to form a δ-lactam. This reaction renders the amino acid derivative inactive for coupling, leading to truncated or deletion peptide sequences.

Quantitative Data Summary

The following table summarizes the comparative performance of Fmoc-Arg(Boc)2-OH in terms of coupling efficiency and δ-lactam formation.

| Arginine Derivative | Coupling Efficiency (%) | δ-Lactam Formation (%) | Key Considerations |

| Fmoc-Arg(Boc)2-OH | 28 [1] | 60 (fastest kinetics)[1] | High propensity for δ-lactam formation significantly reduces coupling yield.[2][3] |

| Fmoc-Arg(Pbf)-OH | >99[1] | 12[4] | Generally high coupling efficiency, but can be susceptible to δ-lactam formation.[2][3] |

| Fmoc-Arg(NO2)-OH | >99[1] | 3[4] | Lower tendency for δ-lactam formation.[1][3] |

Experimental Protocol: Standard Coupling of Fmoc-Arg(Boc)2-OH

This protocol outlines a standard procedure for the coupling of Fmoc-Arg(Boc)2-OH to a solid-phase resin during Fmoc-based peptide synthesis. Due to the challenges associated with this derivative, careful execution and monitoring are crucial.

Materials

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Boc)2-OH

-

Coupling Reagents (choose one system):

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[5]

-

TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate)[5]

-

DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate)[3]

-

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Washing Solutions:

-

20% (v/v) Piperidine in DMF for Fmoc deprotection

-

-

Inert gas (Nitrogen or Argon)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the mixture for 5-10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection. f. Drain the solution and wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of piperidine.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-Arg(Boc)2-OH (2-4 equivalents relative to resin substitution) and the chosen coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.[2]

-

Add DIEA (4-8 equivalents) to the amino acid solution.[2]

-

Allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged activation times can increase δ-lactam formation.

-

-

Coupling Reaction: a. Add the activated Fmoc-Arg(Boc)2-OH solution to the deprotected peptide-resin. b. Agitate the reaction mixture for 1-2 hours at room temperature.[2] Due to the bulkiness of the Boc protecting groups, longer reaction times may be necessary.[5] c. Monitoring the reaction: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to check for the presence of free primary amines. A positive test (blue color) indicates an incomplete coupling reaction.

-

Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume) to remove excess reagents and byproducts.

-

Optional Double Coupling: If the monitoring test indicates incomplete coupling, a second coupling step is recommended. Repeat steps 3 and 4 with a fresh solution of activated Fmoc-Arg(Boc)2-OH.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the chemical logic, the following diagrams have been generated using the DOT language.

Caption: Standard workflow for a single coupling cycle of Fmoc-Arg(Boc)2-OH in SPPS.

References

Application Notes and Protocols for the Activation of Fmoc-Arg(Boc)2-OH with PyBOP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the activation and coupling of Fmoc-Arg(Boc)2-OH in solid-phase peptide synthesis (SPPS) using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). This document outlines the key considerations, potential side reactions, and detailed protocols to aid in the successful incorporation of this sterically hindered amino acid derivative into peptide sequences.

Introduction

Fmoc-Arg(Boc)2-OH is a commonly used derivative for the incorporation of arginine in Fmoc-based solid-phase peptide synthesis. The two tert-butyloxycarbonyl (Boc) groups on the guanidinium side chain offer robust protection, minimizing side reactions at the arginine side chain during peptide elongation. However, the bulky nature of these protecting groups presents challenges in coupling efficiency and can lead to specific side reactions. PyBOP is a widely utilized phosphonium-based coupling reagent that offers rapid and efficient activation of Fmoc-amino acids with low racemization.[1] This document provides detailed methodologies for the effective use of PyBOP for the activation of Fmoc-Arg(Boc)2-OH.